Cas no 1891787-66-8 (4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine)

4-({3-(Difluoromethyl)sulfanylphenyl}methyl)piperidine is a specialized organic compound featuring a piperidine core substituted with a 3-(difluoromethyl)sulfanylphenylmethyl group. This structure confers unique physicochemical properties, including potential reactivity at the difluoromethylthio (–SCF2H) moiety, which may be leveraged in medicinal chemistry or agrochemical applications. The compound's distinct fluorine substitution enhances its metabolic stability and lipophilicity, making it a candidate for further derivatization in drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound is synthesized under controlled conditions to ensure high purity, making it suitable for research and development purposes where consistent performance is critical.
4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine structure
1891787-66-8 structure
商品名:4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine
CAS番号:1891787-66-8
MF:C13H17F2NS
メガワット:257.342589139938
CID:5991198
PubChem ID:117397061

4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine 化学的及び物理的性質

名前と識別子

    • 4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine
    • EN300-1972399
    • 4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
    • 1891787-66-8
    • インチ: 1S/C13H17F2NS/c14-13(15)17-12-3-1-2-11(9-12)8-10-4-6-16-7-5-10/h1-3,9-10,13,16H,4-8H2
    • InChIKey: HGXJEVDXBJAHRJ-UHFFFAOYSA-N
    • ほほえんだ: S(C(F)F)C1=CC=CC(=C1)CC1CCNCC1

計算された属性

  • せいみつぶんしりょう: 257.10497704g/mol
  • どういたいしつりょう: 257.10497704g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 4

4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1972399-0.5g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
0.5g
$1563.0 2023-09-16
Enamine
EN300-1972399-5.0g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
5g
$4722.0 2023-06-02
Enamine
EN300-1972399-0.05g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
0.05g
$1368.0 2023-09-16
Enamine
EN300-1972399-10g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
10g
$7004.0 2023-09-16
Enamine
EN300-1972399-1g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
1g
$1629.0 2023-09-16
Enamine
EN300-1972399-5g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
5g
$4722.0 2023-09-16
Enamine
EN300-1972399-10.0g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
10g
$7004.0 2023-06-02
Enamine
EN300-1972399-0.1g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
0.1g
$1433.0 2023-09-16
Enamine
EN300-1972399-1.0g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
1g
$1629.0 2023-06-02
Enamine
EN300-1972399-0.25g
4-({3-[(difluoromethyl)sulfanyl]phenyl}methyl)piperidine
1891787-66-8
0.25g
$1498.0 2023-09-16

4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine 関連文献

4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidineに関する追加情報

Introduction to 4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine and Its CAS No. 1891787-66-8

4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine, identified by its CAS number 1891787-66-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising properties for various applications, particularly in medicinal chemistry and drug development. The unique structural features of this molecule, including the presence of a difluoromethylsulfanyl group and a piperidine ring, make it a subject of intense interest among researchers.

The piperidine moiety is a well-known pharmacophore in drug design, contributing to the biological activity of numerous therapeutic agents. Its cyclic structure and ability to form stable interactions with biological targets make it highly valuable in the development of small-molecule drugs. In contrast, the 3-(difluoromethyl)sulfanylphenyl group introduces additional complexity and functionality to the molecule, potentially enhancing its binding affinity and selectivity towards specific biological targets.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine, making it more accessible for research purposes. The synthesis involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The introduction of the difluoromethylsulfanyl group is particularly challenging but crucial for achieving the desired pharmacological properties.

In the context of pharmaceutical research, 4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine has been explored for its potential as an intermediate in the synthesis of more complex drug candidates. Its structural motif is reminiscent of several approved drugs that target various diseases, suggesting that it may have therapeutic applications in similar areas. The presence of both electronegative fluorine atoms and a sulfur atom provides multiple interaction points with biological targets, which could be exploited to enhance drug efficacy.

The compound's potential is further underscored by its stability under various conditions, making it suitable for both laboratory studies and potential industrial applications. Researchers have been particularly interested in its interactions with enzymes and receptors relevant to neurological disorders, cancer, and inflammation. The ability to modulate these interactions could lead to novel treatments for a range of diseases.

The latest studies on 4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine have focused on its pharmacokinetic properties. Understanding how the body processes this compound is essential for optimizing its therapeutic potential. Preliminary data suggest that it exhibits favorable metabolic stability and moderate bioavailability, indicating its feasibility as a drug candidate. However, further studies are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile.

The development of computational models has also played a crucial role in studying this compound. Molecular docking simulations have been used to predict how 4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine interacts with biological targets at the molecular level. These simulations have provided valuable insights into its binding affinity and selectivity, guiding the design of more effective derivatives.

In conclusion, 4-({3-(difluoromethyl)sulfanylphenyl}methyl)piperidine (CAS No. 1891787-66-8) represents a promising area of research in chemical and pharmaceutical sciences. Its unique structural features and potential therapeutic applications make it an attractive candidate for further investigation. As research continues to uncover new aspects of this compound's properties and interactions, it is likely to play an increasingly important role in the development of novel drugs.

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